molecular formula C6H8Br2 B12437656 1,5-Hexadiene, 2,5-dibromo- CAS No. 71566-70-6

1,5-Hexadiene, 2,5-dibromo-

Cat. No.: B12437656
CAS No.: 71566-70-6
M. Wt: 239.94 g/mol
InChI Key: NVITZDSUVOEWEO-UHFFFAOYSA-N
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Description

1,5-Hexadiene, 2,5-dibromo- is an organic compound with the molecular formula C6H8Br2 It is a derivative of 1,5-hexadiene, where two bromine atoms are substituted at the 2nd and 5th positions of the hexadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Hexadiene, 2,5-dibromo- can be synthesized through the electrophilic addition of bromine to 1,5-hexadiene. The reaction typically involves adding bromine to a solution of 1,5-hexadiene in an inert solvent such as carbon tetrachloride. The reaction proceeds at room temperature, resulting in the formation of 1,5-hexadiene, 2,5-dibromo- as the major product .

Industrial Production Methods

On an industrial scale, the production of 1,5-hexadiene, 2,5-dibromo- can be achieved through similar electrophilic addition reactions, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadiene, 2,5-dibromo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles can be used in substitution reactions.

    Bases: Strong bases like potassium hydroxide can induce elimination reactions.

    Electrophiles: Bromine, hydrogen chloride, and other electrophiles can react with the double bonds in addition reactions.

Major Products

Scientific Research Applications

1,5-Hexadiene, 2,5-dibromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Hexadiene, 2,5-dibromo- involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bonds participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,5-Hexadiene: The parent compound without bromine substitution.

    1,5-Hexadiene, 2,5-dichloro-: A similar compound with chlorine atoms instead of bromine.

    1,5-Hexadiene, 2,5-diiodo-: A similar compound with iodine atoms instead of bromine.

Uniqueness

1,5-Hexadiene, 2,5-dibromo- is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its analogs. The bromine atoms make the compound more reactive in substitution and elimination reactions, and they also influence the compound’s physical and chemical properties .

Properties

CAS No.

71566-70-6

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

2,5-dibromohexa-1,5-diene

InChI

InChI=1S/C6H8Br2/c1-5(7)3-4-6(2)8/h1-4H2

InChI Key

NVITZDSUVOEWEO-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC(=C)Br)Br

Origin of Product

United States

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